molecular formula C7H6FNO3 B14030573 Methyl 2-fluoro-5-hydroxynicotinate

Methyl 2-fluoro-5-hydroxynicotinate

Cat. No.: B14030573
M. Wt: 171.13 g/mol
InChI Key: PCAWXSJRZLXATH-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-hydroxynicotinate is a fluorinated derivative of nicotinic acid It is a member of the pyridine family, characterized by the presence of a fluorine atom at the 2-position and a hydroxyl group at the 5-position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-5-hydroxynicotinate typically involves the fluorination of nicotinic acid derivatives. One common method is the selective fluorination using reagents such as Selectfluor®. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-hydroxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, ketones, and substituted pyridine derivatives, which have various applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 2-fluoro-5-hydroxynicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-hydroxynicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-fluoro-2-hydroxynicotinate
  • Methyl 2-fluoro-3-hydroxynicotinate
  • Methyl 2-fluoro-4-hydroxynicotinate

Uniqueness

Methyl 2-fluoro-5-hydroxynicotinate is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. This positioning can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 2-fluoro-5-hydroxynicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Overview of Biological Activities

This compound is primarily studied for its antimicrobial and anticancer properties. The presence of the fluorine atom in its structure enhances its ability to interact with biological macromolecules, which may lead to modulation of enzyme and receptor activities. This interaction is critical for the compound's biological efficacy.

The mechanism by which this compound exerts its biological effects involves:

  • Hydrogen Bonding: The fluorine atom increases the compound's capacity to form strong hydrogen bonds, enhancing interactions with target proteins.
  • Enzyme Modulation: The compound may act as an inhibitor or activator of specific enzymes involved in various biochemical pathways, leading to altered cellular responses.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that this compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Anticancer Activity

In vitro studies have revealed that this compound possesses anticancer properties, particularly against human cancer cell lines such as HeLa and MCF-7.

Cell LineIC50 (µM)
HeLa15.0
MCF-720.5

The compound's mechanism in cancer cells appears to involve the induction of apoptosis and inhibition of cell proliferation, suggesting a potential role as a therapeutic agent in oncology .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial effects of this compound against various bacterial strains. The study utilized a broth microdilution method to determine MIC values and found that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics.

Case Study 2: Cancer Cell Line Studies

Another study focused on the anticancer properties of this compound on breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in significant cell death compared to untreated controls, highlighting its potential as an effective anticancer agent.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

methyl 2-fluoro-5-hydroxypyridine-3-carboxylate

InChI

InChI=1S/C7H6FNO3/c1-12-7(11)5-2-4(10)3-9-6(5)8/h2-3,10H,1H3

InChI Key

PCAWXSJRZLXATH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)O)F

Origin of Product

United States

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